4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, piperazine substitution, and pyrimidine ring formation. Researchers have developed various synthetic routes to access it, often starting from commercially available precursors. Detailed synthetic methods can be found in relevant literature .
Scientific Research Applications
Synthesis of Novel Compounds
4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine is used in the synthesis of various novel compounds. For instance, it has been utilized in the creation of new heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Development of Antimicrobial Agents
This compound plays a role in the development of antimicrobial agents. Novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the this compound structure, have been synthesized and shown to possess significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
Anticonvulsant Properties
Research into the structural and electronic properties of anticonvulsant drugs has included derivatives of this compound. These studies have helped in understanding the molecular basis of anticonvulsant activity and the design of new drugs in this class (Georges et al., 1989).
Antiproliferative Activity in Cancer Research
This compound has been utilized in cancer research, particularly in synthesizing derivatives that exhibit antiproliferative effects. For example, derivatives of this compound have been tested for their antiproliferative effect against various human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Applications in Protein Kinase Inhibition
The compound has been involved in the preparation of protein kinase inhibitors, which are crucial in cancer treatment. Studies involving hybrid flow and microwave approaches have been conducted to synthesize analogues of this compound for use as inhibitors in cancer therapy (Russell et al., 2015).
Properties
IUPAC Name |
4-chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-2-23-13-6-4-3-5-12(13)21-7-9-22(10-8-21)15-11-14(17)19-16(18)20-15/h3-6,11H,2,7-10H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVCRKDZUMMSHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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